molecular formula C25H30N4O2 B2943357 N-butyl-N-methyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide CAS No. 912889-73-7

N-butyl-N-methyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide

Cat. No.: B2943357
CAS No.: 912889-73-7
M. Wt: 418.541
InChI Key: VRHIWZXYLGPCRA-UHFFFAOYSA-N
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Description

N-butyl-N-methyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide is a useful research compound. Its molecular formula is C25H30N4O2 and its molecular weight is 418.541. The purity is usually 95%.
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Scientific Research Applications

Novel Compound Synthesis

A study focused on the synthesis of a new compound with a structure related to the query compound, demonstrating the use of NMR techniques for structural determination. The compound synthesized shows the potential for detailed structural analysis and application in further chemical research (Li Ying-jun, 2012).

Hybrid Anticonvulsants

Research on hybrid molecules combining chemical fragments of known antiepileptic drugs hints at the medicinal chemistry applications of similar structures. The study reveals the synthesis and biological evaluation of compounds for potential anticonvulsant activity, showing a methodological approach to designing new therapeutic agents (K. Kamiński et al., 2015).

Antioxidants for Oil

A study on benzimidazole derivatives, including those structurally related to the query compound, as antioxidants for base oil, showcases the application in materials science, particularly in improving the oxidation stability of industrial oils (J. Basta et al., 2017).

Clinical Candidate Discovery

Research identifying a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) for potential therapeutic use illustrates the drug discovery process and the importance of aqueous solubility and oral absorption in clinical candidate selection (K. Shibuya et al., 2018).

Green Synthesis of MRSA Inhibitors

A study on the green synthesis of N-substituted benzimidazoles for potent antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA) highlights the relevance of such compounds in addressing antibiotic resistance, demonstrating a methodology for developing new antibacterial agents (S. Chaudhari et al., 2020).

Synthesis of Heterocycles

A study on the synthesis of optically active heterocycles from N-substituted acetamides points to the broader chemical synthesis applications of related structures, providing a pathway for generating complex molecules with potential pharmaceutical applications (A. Katritzky et al., 2002).

Properties

IUPAC Name

N-butyl-N-methyl-2-[2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O2/c1-4-5-14-27(3)24(31)17-29-22-9-7-6-8-21(22)26-25(29)19-15-23(30)28(16-19)20-12-10-18(2)11-13-20/h6-13,19H,4-5,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHIWZXYLGPCRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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